(S)-1-((3-Chloro-2-methylphenyl)sulfonyl)-N-cyclohexylpiperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule. It contains a cyclohexylpiperidine moiety, which is a common structural element in many pharmaceuticals and other biologically active compounds . The compound also contains a sulfonyl group attached to a 3-chloro-2-methylphenyl moiety, which suggests it might have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex, due to the presence of multiple functional groups and a cyclic structure. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Without more specific information, it’s difficult to provide a detailed analysis .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Modification
Research has shown that compounds similar to (S)-1-((3-Chloro-2-methylphenyl)sulfonyl)-N-cyclohexylpiperidine-3-carboxamide are involved in complex chemical syntheses. For example, carboxamides and sulfonamides containing various alkyl and heterocyclic fragments have been synthesized, demonstrating the compound's relevance in developing new chemical entities (Ignatovich et al., 2019). Furthermore, the electrophilic amination of carbanions by N-carboxamido oxaziridines indicates the potential of such compounds in modifying carbanions, providing a pathway for creating a variety of aminated products (Armstrong et al., 2000).
Heterocyclic Synthesis
The compound is involved in the synthesis of heterocyclic structures, which are crucial in pharmaceutical development. For instance, thiophene-2-carboxamide derivatives have been synthesized and evaluated for their antibiotic and antibacterial properties, indicating the compound's role in developing new therapeutic agents (Ahmed, 2007).
Structural Analysis and Drug Development
The structural analysis of similar compounds, such as anticonvulsant enaminones, provides insights into the conformation and hydrogen bonding patterns, which are vital for understanding drug-receptor interactions and developing new drugs (Kubicki et al., 2000). Additionally, compounds with structural similarities have been explored as antagonists of the peptidoleukotrienes, suggesting their potential in treating diseases like asthma (Jacobs et al., 1993).
Antimicrobial Research
The synthesis and evaluation of antimicrobial activities are another critical application of compounds similar to this compound. Studies have synthesized new derivatives and assessed their activities against various microorganisms, though some studies have found no significant activities, indicating the specificity and potential for developing targeted antimicrobial agents (Ovonramwen et al., 2021).
Sulfonation and Derivative Formation
The sulfonation of carboxamides and subsequent reactions with nucleophiles have been explored, providing a pathway for creating a diverse range of derivatives. These derivatives have been screened for various biological activities, highlighting the compound's role in developing novel bioactive molecules (Cremlyn et al., 1989).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(3S)-1-(3-chloro-2-methylphenyl)sulfonyl-N-cyclohexylpiperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27ClN2O3S/c1-14-17(20)10-5-11-18(14)26(24,25)22-12-6-7-15(13-22)19(23)21-16-8-3-2-4-9-16/h5,10-11,15-16H,2-4,6-9,12-13H2,1H3,(H,21,23)/t15-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODRPEKCTTLECBX-HNNXBMFYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCCC(C2)C(=O)NC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCC[C@@H](C2)C(=O)NC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.